molecular formula C17H13F3N2OS B2981524 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-68-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2981524
CAS No.: 330189-68-9
M. Wt: 350.36
InChI Key: ZAHOKDVLNAQGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N2OS and its molecular weight is 350.36. The purity is usually 95%.
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Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H15F3N2O2SC_{17}H_{15}F_3N_2O_2S with a molecular weight of approximately 341.4 g/mol. The compound features a benzothiazole ring substituted with a trifluoromethyl group and an amide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H15F3N2O2SC_{17}H_{15}F_3N_2O_2S
Molecular Weight341.4 g/mol
IUPAC NameThis compound
InChI KeyJPTDKMJPFZJJIL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. The benzothiazole moiety is known to interact with enzyme active sites, potentially disrupting their function.
  • Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways that could lead to therapeutic effects.
  • Cytotoxic Effects : The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating cellular uptake and leading to cytotoxic effects in cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research has demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies indicated that the compound induces apoptosis in human breast cancer cells by activating caspase pathways.
  • Antimicrobial Properties : A study reported that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
N-(4-methyl-1,3-benzothiazol-2-yl)-5-fluorobenzamideModerateHigh
2-Chloro-N-(4-methyl-benzothiazol-2-yl)-acetamideLowHigh

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-9-6-10(2)14-13(7-9)24-16(21-14)22-15(23)11-4-3-5-12(8-11)17(18,19)20/h3-8H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOKDVLNAQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.